叔丁基苯基氨基甲酸酯

概述

描述

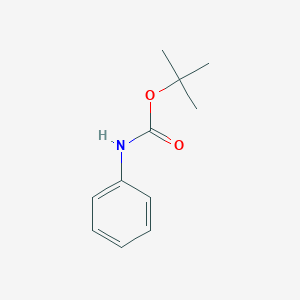

Tert-Butyl Phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a phenylcarbamate moiety

科学研究应用

Medicinal Chemistry

tert-Butyl phenylcarbamate has garnered attention for its potential use in drug development. It serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders and cancer. Research indicates that derivatives of phenylcarbamate exhibit inhibitory effects on certain enzymes, which can be pivotal in drug design.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of phenylcarbamate derivatives and their biological activities, demonstrating that modifications to the tert-butyl group can enhance efficacy against specific targets .

Polymer Science

In polymer chemistry, tert-butyl phenylcarbamate is utilized as a protective group in the synthesis of polyfunctional compounds. Its stability under various reaction conditions makes it an ideal candidate for protecting amine functionalities during polymerization processes.

Application Example :

- Protective Group : The tert-butyl group can be removed under mild acidic conditions, allowing for the subsequent functionalization of polymers without significant degradation of the polymer backbone .

Organic Synthesis

tert-Butyl phenylcarbamate is employed as a reagent in organic synthesis, particularly in the formation of carbamates and amines. Its reactivity allows for the introduction of functional groups into complex organic molecules.

Synthesis Pathway :

- The compound can be used to synthesize secondary amines through nucleophilic substitution reactions, where it acts as a carbamate precursor .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis targeting neurological disorders and cancer | Potential enzyme inhibition |

| Polymer Science | Protective group in polyfunctional compound synthesis | Stability under reaction conditions |

| Organic Synthesis | Reagent for forming carbamates and amines | Versatile reactivity |

作用机制

Target of Action

tert-Butyl Phenylcarbamate, also known as N-Boc-aniline, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The mode of action of N-Boc-aniline involves the formation of N-Boc functionality due to their ease of formation and cleavage . The stability of the tert-butyl carbamates towards a wide range of nucleophilic reagents and alkaline reaction conditions makes them the most frequently protective groups used in complex structure where the selectivity is a prime issue .

Biochemical Pathways

The biochemical pathway of N-Boc-aniline involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . This results in the formation of a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate .

Pharmacokinetics

It’s known that the compound exhibits promising anti-inflammatory activity within 9 to 12 hours . The percentage of inhibition values range from 54.239 to 39.021% .

Result of Action

The result of the action of N-Boc-aniline is the formation of a protective group for amines, which is crucial in organic synthesis . In addition, some derivatives of the compound have shown promising anti-inflammatory activity .

Action Environment

The action of N-Boc-aniline can be influenced by environmental factors. For instance, the use of deep eutectic solvent has been found to be an environmentally benign and cost-effective method for the chemoselective N-tert-butyloxycarbonylation of structurally diverse amines . This highlights the importance of the reaction environment in the efficacy and stability of the compound.

生化分析

Biochemical Properties

The biochemical properties of “tert-Butyl Phenylcarbamate” are largely related to its role in the protection of amines during organic synthesis . The compound can interact with various enzymes, proteins, and other biomolecules in the context of these synthetic processes. For example, it has been reported that “tert-Butyl Phenylcarbamate” can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .

Cellular Effects

It is known that the compound plays a crucial role in organic synthesis, particularly in the protection of amines . This suggests that it may influence cellular function by interacting with amine-containing biomolecules.

Molecular Mechanism

The molecular mechanism of “tert-Butyl Phenylcarbamate” involves its role as a protecting group for amines in organic synthesis . The compound can form a carbamate linkage with amines, protecting these functional groups from unwanted reactions during synthesis . This process involves binding interactions with the amine group and can result in changes in the chemical environment of the amine.

Temporal Effects in Laboratory Settings

The temporal effects of “tert-Butyl Phenylcarbamate” in laboratory settings are largely related to its stability during organic synthesis . The compound is stable under the reaction conditions used for amine protection, ensuring that it can effectively protect amines over the course of the synthesis .

Metabolic Pathways

Given its role in organic synthesis, it is likely that the compound is involved in the metabolism of amine-containing biomolecules .

Transport and Distribution

Given its role in organic synthesis, it is likely that the compound is transported to sites where amine-containing biomolecules are synthesized or metabolized .

Subcellular Localization

Given its role in organic synthesis, it is likely that the compound is localized to sites where amine-containing biomolecules are synthesized or metabolized .

准备方法

Synthetic Routes and Reaction Conditions

Tert-Butyl Phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with phenylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate in good to excellent yields .

Another method involves the use of di-tert-butyl dicarbonate and phenylamine. This reaction is often catalyzed by a base such as sodium azide and proceeds through the formation of an acyl azide intermediate, which undergoes Curtius rearrangement to form the carbamate .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl Phenylcarbamate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it suitable for large-scale manufacturing .

化学反应分析

Types of Reactions

Tert-Butyl Phenylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group or the phenyl group is replaced by other substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted carbamates.

Oxidation: Oxidized derivatives of the phenyl group.

Reduction: Reduced derivatives of the carbamate.

Hydrolysis: Phenylamine and tert-butyl alcohol.

相似化合物的比较

Similar Compounds

tert-Butyl Carbamate: Lacks the phenyl group, making it less hydrophobic.

Phenyl Carbamate: Lacks the tert-butyl group, affecting its steric properties.

tert-Butyl Benzylcarbamate: Contains a benzyl group instead of a phenyl group, altering its reactivity.

Uniqueness

Tert-Butyl Phenylcarbamate is unique due to the combination of the tert-butyl and phenyl groups, which confer specific steric and electronic properties. These properties make it particularly useful as a protecting group in organic synthesis and as a potential therapeutic agent .

生物活性

tert-Butyl phenylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

tert-Butyl phenylcarbamate has the molecular formula and a molecular weight of 195.25 g/mol. The structure features a tert-butyl group attached to a phenyl ring via a carbamate functional group, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of tert-butyl phenylcarbamate typically involves the reaction of phenol derivatives with tert-butyl isocyanate. The reaction conditions often include organic solvents like dichloromethane and catalysts such as triethylamine. The following table summarizes the synthesis steps:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Phenol + tert-butyl isocyanate | Dichloromethane, room temperature |

| 2 | Purification | Recrystallization or column chromatography |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of tert-butyl phenylcarbamate. For instance, a series of novel derivatives were tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Table 1: Antimicrobial Activity of tert-Butyl Phenylcarbamate Derivatives

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Fungal Activity |

|---|---|---|---|

| 6b | High (Staphylococcus aureus) | Moderate (Escherichia coli) | Low |

| 6e | High (Bacillus subtilis) | Moderate (Klebsiella pneumonia) | Moderate |

| 6h | Moderate | Low | High (Candida albicans) |

Anti-inflammatory Activity

tert-Butyl phenylcarbamate derivatives have also been studied for their anti-inflammatory effects. In vivo studies using the carrageenan-induced rat paw edema model demonstrated significant anti-inflammatory activity, with some compounds showing inhibition percentages comparable to indomethacin, a standard anti-inflammatory drug.

Table 2: Anti-inflammatory Activity Results

| Compound | Percentage Inhibition (%) |

|---|---|

| 4a | 54.239 |

| 4i | 54.130 |

| Standard (Indomethacin) | 55.000 |

The mechanism by which tert-butyl phenylcarbamate exerts its biological effects often involves enzyme inhibition. For example, certain derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In silico docking studies have provided insights into the binding modes of these compounds with COX enzymes, suggesting that structural modifications can enhance their inhibitory potency.

Case Studies

- Antimicrobial Efficacy : A study published in Der Pharma Chemica evaluated a series of tert-butyl carbamate derivatives against various microbial strains, highlighting their potential as new antimicrobial agents .

- Anti-inflammatory Properties : Research conducted on several substituted benzamido derivatives demonstrated promising anti-inflammatory activities, suggesting that modifications to the carbamate structure could lead to improved therapeutic profiles .

- Enzyme Inhibition Studies : A detailed examination of enzyme interactions revealed that certain derivatives effectively inhibited specific enzymes linked to disease pathways, reinforcing their potential use in drug development .

属性

IUPAC Name |

tert-butyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZHPWMVEVZEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187802 | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3422-01-3 | |

| Record name | t-Butyl carbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003422013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。